molecular formula C12H9ClFNO B15242208 (4-Chloro-3-fluoropyridin-2-yl)(phenyl)methanol

(4-Chloro-3-fluoropyridin-2-yl)(phenyl)methanol

Cat. No.: B15242208
M. Wt: 237.66 g/mol
InChI Key: BDRWFIDZTKUQKI-UHFFFAOYSA-N
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Description

(4-Chloro-3-fluoropyridin-2-yl)(phenyl)methanol is a chemical compound with the molecular formula C12H9ClFNO. It is a member of the pyridine family, which is known for its diverse applications in various fields such as pharmaceuticals, agrochemicals, and materials science. The presence of both chloro and fluoro substituents on the pyridine ring imparts unique chemical properties to this compound.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (4-Chloro-3-fluoropyridin-2-yl)(phenyl)methanol typically involves the reaction of 4-chloro-3-fluoropyridine with benzaldehyde in the presence of a reducing agent. One common method is the use of sodium borohydride (NaBH4) as the reducing agent under mild conditions. The reaction proceeds through the formation of an intermediate, which is then reduced to yield the desired product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the purification of the final product is achieved through techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

(4-Chloro-3-fluoropyridin-2-yl)(phenyl)methanol undergoes various types of chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.

    Reduction: The compound can be reduced to form the corresponding alcohol.

    Substitution: The chloro and fluoro substituents can be replaced by other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are commonly used reducing agents.

    Substitution: Nucleophiles such as amines and thiols can be used under basic conditions to replace the chloro and fluoro groups.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxyl group can yield a ketone, while nucleophilic substitution can result in the formation of various substituted pyridines .

Scientific Research Applications

(4-Chloro-3-fluoropyridin-2-yl)(phenyl)methanol has several scientific research applications:

Mechanism of Action

The mechanism of action of (4-Chloro-3-fluoropyridin-2-yl)(phenyl)methanol involves its interaction with specific molecular targets. The presence of the chloro and fluoro substituents enhances its binding affinity to certain enzymes and receptors. This interaction can modulate various biochemical pathways, leading to the desired biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

  • (4-Chloro-3-fluorophenyl)-pyridin-2-ylmethanol
  • (3-Fluoropyridin-4-yl)methanol
  • (2-Chloro-3-fluoropyridin-4-yl)methanol

Uniqueness

(4-Chloro-3-fluoropyridin-2-yl)(phenyl)methanol is unique due to the specific arrangement of its substituents, which imparts distinct chemical and biological properties.

Properties

Molecular Formula

C12H9ClFNO

Molecular Weight

237.66 g/mol

IUPAC Name

(4-chloro-3-fluoropyridin-2-yl)-phenylmethanol

InChI

InChI=1S/C12H9ClFNO/c13-9-6-7-15-11(10(9)14)12(16)8-4-2-1-3-5-8/h1-7,12,16H

InChI Key

BDRWFIDZTKUQKI-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C(C2=NC=CC(=C2F)Cl)O

Origin of Product

United States

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